(3,4-dimethoxyphenyl)(3-methoxyphenyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-6-4-5-11(9-13)16(17)12-7-8-14(19-2)15(10-12)20-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGZOIGHMXBEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452721 | |
| Record name | Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792-57-4 | |
| Record name | Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dimethoxyphenyl)(3-methoxyphenyl)methanone typically involves the reaction of 3,4-dimethoxyacetophenone with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds via a Claisen-Schmidt condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethoxyphenyl)(3-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(3-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,4-dimethoxyphenyl)(3-methoxyphenyl)methanone involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Antioxidant Activity
- However, its activity is lower than hydroxylated analogs like compound 209, which showed superior radical scavenging in DPPH and ABTS assays (IC₅₀ values 2–5-fold lower) .
- Brominated Derivatives: Bromination of bis(3,4-dimethoxyphenyl)methanone (e.g., compound 9 in ) enhances antioxidant capacity. Tetra-bromo derivative 1 demonstrated 80–90% DMPD•+ scavenging at 50 μM, outperforming BHA and BHT .
Kinase Inhibition (CDK9)
- (3,4-Dimethoxyphenyl)(3-methoxyphenyl)methanone is a precursor to aminothiazole derivatives (e.g., compounds 8b, 8e in –2). These derivatives, featuring a 4-amino-2-alkylaminothiazole-5-yl group, showed IC₅₀ values of 10–50 nM against CDK9, with selectivity over CDK2/4 .
- Thiazole-Containing Analogs : Replacement of the 3-methoxyphenyl group with a thiazole ring (compound 7 ) improved binding to CDK9’s ATP pocket, as confirmed by molecular docking .
Anti-Inflammatory and Cytotoxic Activity
- Pyrazoline Derivatives (e.g., 3m–3q in ): Incorporating a pyrazoline ring and thiophene substituents increased PI3Kγ inhibition (IC₅₀: 0.5–2 μM). Compound 3n (naphthalene substituent) showed 43% yield and potent anti-proliferative activity .
- Pyrrole Derivatives (e.g., 1d–1i in ): Substitution with methoxyphenyl groups on the pyrrole core enhanced anti-inflammatory effects in RAW264.7 macrophage models (NO inhibition >50% at 10 μM) .
Key Trends and Structure-Activity Relationships (SAR)
Methoxy vs. Hydroxy Groups : Demethylation to hydroxyl analogs (e.g., 209 ) increases antioxidant activity due to improved hydrogen-donating capacity .
Heterocyclic Modifications : Thiazole or pyrazoline rings enhance kinase inhibition by mimicking ATP’s adenine moiety .
Bromination: Bromine atoms in 1 and 13–17 () stabilize phenoxyl radicals, boosting antioxidant efficacy .
Substituent Position: 3,4-Dimethoxy substitution on both aryl rings (e.g., 1k in ) improves solubility and cellular uptake compared to mono-methoxy derivatives .
Biological Activity
(3,4-Dimethoxyphenyl)(3-methoxyphenyl)methanone, also known as a derivative of benzophenone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its applications in various therapeutic areas.
Antioxidant Activity
Numerous studies have demonstrated that methoxy-substituted phenyl compounds exhibit significant antioxidant properties. The DPPH radical scavenging assay indicates that this compound can effectively neutralize free radicals, thus protecting cells from oxidative stress. For instance, a comparative study showed that the compound's antioxidant activity was comparable to that of ascorbic acid, suggesting its potential as a natural antioxidant agent .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 100 |
| This compound | 87 |
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported that the compound demonstrated significant antiproliferative activity against A-431 and Jurkat cells with IC50 values lower than those of standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve the induction of apoptosis through the modulation of Bcl-2 protein family members.
| Cell Line | IC50 (µM) |
|---|---|
| A-431 | 15 |
| Jurkat | 12 |
| Doxorubicin | 20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of methoxy groups enhances its interaction with bacterial membranes .
The biological activities of this compound are attributed to its ability to interact with various biological macromolecules. The compound can engage in π-π stacking interactions and hydrogen bonding with proteins and enzymes, thereby modulating their functions. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism .
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal investigated the anticancer efficacy of several derivatives including this compound. Results indicated a dose-dependent response in inhibiting cell growth in vitro.
- Antioxidant Assessment : Another investigation focused on evaluating the antioxidant capacity through various assays including ABTS and DPPH. The compound showed promising results, indicating its potential use as a dietary supplement or therapeutic agent.
Q & A
Q. What are the standard synthetic routes for (3,4-dimethoxyphenyl)(3-methoxyphenyl)methanone, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where a methoxy-substituted benzoyl chloride reacts with a substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters for optimization include:
- Catalyst loading : Excess AlCl₃ (1.5–2.0 equivalents) improves yield but may increase by-product formation .
- Solvent choice : Anhydrous dichloromethane or nitrobenzene minimizes side reactions due to their low nucleophilicity.
- Temperature control : Reactions performed at 0–5°C reduce thermal degradation of sensitive methoxy groups .
Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification.
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve methoxy group positions (δ 3.7–3.9 ppm for OCH₃) and confirm ketone connectivity. For ambiguous signals, 2D NMR (e.g., HSQC, HMBC) correlates protons with adjacent carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS identifies molecular ions (expected m/z ~ 302.1) and fragmentation patterns. NIST spectral libraries provide reference data for validation .
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of methoxy substituents, as demonstrated in analogous benzophenone derivatives .
Q. How can researchers assess the compound’s stability under experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for methanones).
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Methoxy groups may hydrolyze under acidic/basic conditions, requiring pH-neutral storage .
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for light-sensitive samples .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR or IR) be resolved for this compound?
Methodological Answer:
- Dynamic NMR (DNMR) : Resolves conformational exchange broadening in methoxy or aryl ring protons caused by restricted rotation .
- Density Functional Theory (DFT) Calculations : Simulate IR/NMR spectra using software (e.g., Gaussian) to compare experimental vs. theoretical peaks. Discrepancies >5% may indicate impurities or incorrect assignments .
- Isotopic Labeling : Introduce deuterated methoxy groups (e.g., CD₃O-) to simplify splitting patterns in overlapping regions .
Q. What strategies mitigate by-product formation during large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like over-acylation .
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reagent stoichiometry.
- By-Product Recycling : For example, hydrolyzed methoxy by-products can be re-etherified using dimethyl sulfate under basic conditions .
Q. How can computational models predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Molecular Orbital Analysis : HOMO/LUMO surfaces (calculated via DFT) identify electrophilic/nucleophilic sites. For this methanone, the ketone carbonyl is the primary electrophilic center .
- Reaction Kinetics Modeling : Software like COMSOL simulates reaction trajectories under varying temperatures and catalysts. For Friedel-Crafts reactions, activation energies correlate with AlCl₃ concentration .
Q. What experimental designs address discrepancies in biological activity data across studies?
Methodological Answer:
- Strict Solvent Controls : Use DMSO or ethanol at ≤0.1% v/v to avoid solvent interference in cellular assays .
- Metabolite Profiling : LC-MS identifies degradation products (e.g., demethylated derivatives) that may contribute to observed bioactivity .
- Dose-Response Curves : Perform 8-point assays (0.1–100 μM) to account for non-linear effects, as methoxy substituents may exhibit hormetic behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
